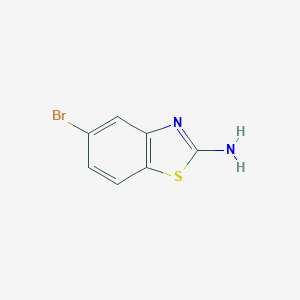

2-Amino-5-bromobenzothiazole

説明

Significance of the Benzothiazole (B30560) Scaffold in Medicinal Chemistry and Drug Discovery

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the development of biologically active molecules. nih.govtandfonline.comresearchgate.net This structural motif is integral to a wide array of natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities. researchgate.netjchemrev.com The inherent chemical properties of the benzothiazole ring system, including its planarity and the presence of electron-rich nitrogen and sulfur atoms, allow for diverse interactions with biological targets. jchemrev.com

The versatility of the benzothiazole scaffold has led to its incorporation into drugs with a vast range of therapeutic applications. nih.govtandfonline.com Researchers have successfully developed benzothiazole derivatives demonstrating significant efficacy as:

Antitumor agents nih.govtandfonline.com

Antimicrobial agents nih.govtandfonline.com

Antidiabetic agents nih.govtandfonline.com

Anti-inflammatory agents nih.govtandfonline.com

Anticonvulsant agents nih.govtandfonline.com

Antiviral agents nih.govtandfonline.com

Antioxidant agents nih.govtandfonline.com

Antitubercular agents nih.govtandfonline.com

The following table provides a summary of the diverse biological activities associated with the benzothiazole scaffold, as reported in recent scientific literature.

| Biological Activity | Reference |

| Antitumor | nih.govtandfonline.com |

| Antimicrobial | nih.govtandfonline.com |

| Antidiabetic | nih.govtandfonline.com |

| Anti-inflammatory | nih.govtandfonline.com |

| Anticonvulsant | nih.govtandfonline.com |

| Antiviral | nih.govtandfonline.com |

| Antioxidant | nih.govtandfonline.com |

| Antitubercular | nih.govtandfonline.com |

| Antimalarial | nih.gov |

| Anthelmintic | nih.gov |

| Analgesic | nih.gov |

Role of 2-Aminobenzothiazoles as Privileged Structures and Building Blocks

Within the broader family of benzothiazoles, the 2-aminobenzothiazole (B30445) moiety holds a position of particular importance, often referred to as a "privileged structure" in medicinal chemistry. iajesm.innih.gov This designation stems from its recurring presence in compounds that exhibit activity against a variety of biological targets. The 2-aminobenzothiazole scaffold is characterized by a benzothiazole ring with an amino group at the 2-position. nih.gov

The strategic placement of the amino group provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. nih.govijprajournal.com This ease of functionalization makes 2-aminobenzothiazoles valuable building blocks in the design and synthesis of novel therapeutic agents. researchgate.netijprajournal.com The exocyclic amino group, along with the cyclic nitrogen and sulfur atoms, can also act as coordination sites for metal ions, further expanding their chemical utility. nih.gov

One of the most well-known drugs featuring this scaffold is Riluzole (B1680632), which is used in the treatment of amyotrophic lateral sclerosis (ALS). nih.govresearchgate.net The success of such drugs has spurred further investigation into the potential of 2-aminobenzothiazole derivatives for a range of other diseases. nih.gov

Overview of Research Trajectories for Halogenated Benzothiazoles

The introduction of halogen atoms into the benzothiazole scaffold represents a key strategy in the development of new drug candidates. Halogenation can significantly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles. mdpi.com

Research into halogenated benzothiazoles has explored the impact of different halogen substitutions on various pharmacological activities. For instance, the presence of a bromine atom, as seen in 2-Amino-5-bromobenzothiazole, can be a critical factor in a compound's efficacy. Studies have shown that halogen-substituted benzothiazoles can exhibit potent antiproliferative activity against tumor cell lines. mdpi.com

The synthesis of these halogenated derivatives often involves the condensation of appropriately substituted anilines or aminothiophenols with various reagents. nih.govekb.eg For example, this compound can be synthesized through the reaction of 2-amino-5-bromobenzenethiol (B1270659) with a cyanogen (B1215507) halide or by the bromination of 2-aminobenzothiazole. ambeed.com The continued exploration of halogenated benzothiazoles, including bromo-substituted compounds like the one at the center of this article, remains a vibrant area of research with the potential to yield novel and effective therapeutic agents. acs.org

The table below highlights key research findings related to halogenated benzothiazoles.

| Research Finding | Key Compound Type | Reference |

| Potent growth inhibition on human-derived breast carcinoma MCF-7 cell lines | 2-arylbenzothiazole derivatives | mdpi.com |

| Potential for photodynamic therapy applications | Zinc(II) phthalocyanine (B1677752) with halogen substituents | researchgate.net |

| Synthesis of derivatives with anti-inflammatory and analgesic activities | Halogen-substituted benzothiazoles | ekb.eg |

| Development of new antiproliferative agents | Halogen and amidino-substituted benzothiazoles | mdpi.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUJTWBWSOOMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549078 | |

| Record name | 5-Bromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20358-03-6 | |

| Record name | 5-Bromo-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Bromobenzothiazole

Established Synthetic Routes to 2-Amino-5-bromobenzothiazole

Direct Bromination Approaches

Direct bromination is a fundamental approach for the synthesis of this compound. This method typically involves the electrophilic substitution of a pre-existing 2-aminobenzothiazole (B30445) or a related precursor with a bromine source.

The classical synthesis often involves the treatment of 4-substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid. nih.gov However, this method's applicability can be limited as thiocyanation at the para position of anilines can be a competing reaction when the 4-position is unsubstituted. nih.gov

A common precursor for direct bromination is phenylthiourea (B91264). The cyclization of arylthioureas with liquid bromine in a solvent like chloroform (B151607) can yield 2-aminobenzothiazoles. To achieve regioselectivity, particularly for the synthesis of 4, 5, 6, and 7-substituted 2-aminobenzothiazoles, phenylthioureas are employed as precursors. nih.gov While treatment with bromine in chloroform or acetic acid can lead to non-regioselective cyclization, more controlled methods are sought for specific isomer synthesis. nih.gov

Another strategy involves the use of N-bromosuccinimide (NBS) in conjunction with a halide source like tetrabutylammonium (B224687) bromide. This system allows for the halogen-mediated synthesis of 2-substituted benzothiazoles from phenylthioureas. The reaction is thought to proceed through the halogenation of the thiocarbonyl sulfur followed by an intramolecular electrophilic aromatic substitution. mdpi.com

| Precursor | Reagents | Key Features |

| 4-Substituted Anilines | Potassium thiocyanate, Bromine, Acetic acid | Classical method; potential for para-thiocyanation side reactions. nih.gov |

| Phenylthioureas | Bromine, Chloroform/Acetic acid | Can lead to non-regioselective cyclization. nih.gov |

| Phenylthiourea | N-bromosuccinimide (NBS), Tetrabutylammonium bromide | Halogen-mediated synthesis via intramolecular electrophilic aromatic substitution. mdpi.com |

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. The choice of brominating agent and solvent system plays a significant role. For instance, benzyltrimethylammonium (B79724) tribromide has been used as an electrophilic bromine source for converting substituted arylthioureas to 2-aminobenzothiazoles under mild conditions, which can minimize the formation of brominated side products compared to molecular bromine. rjpbcs.com

The use of N-halosuccinimides with quaternary ammonium (B1175870) halides in solvents like 1,2-dimethoxyethane (B42094) (DME) provides a green approach, avoiding harsh thermal conditions and corrosive reagents. mdpi.com The reaction of phenylthiourea with NBS in different solvents has been studied to optimize 2-aminobenzothiazole formation. mdpi.com

In some procedures, the oxidative ring closure of an arylthiourea is achieved using sulfuric acid and a catalytic amount of a bromine compound. google.com The reaction temperature is a critical parameter, with a preferred range of 30°-100° C to avoid sulfonation of the benzene (B151609) ring at higher temperatures. google.com

| Brominating System | Solvent | Conditions | Advantages |

| Benzyltrimethylammonium tribromide | Various | Mild conditions | Minimizes side products. rjpbcs.com |

| N-bromosuccinimide/Tetrabutylammonium bromide | 1,2-dimethoxyethane (DME) | Ambient temperature | Green approach, avoids harsh conditions. mdpi.com |

| Bromine (catalytic) | Sulfuric acid | 30°-100° C | Controlled temperature prevents side reactions. google.com |

Lewis Acid-Mediated Cyclization and Bromination Procedures

Lewis acids can be employed to mediate the cyclization and bromination steps in the synthesis of benzothiazole (B30560) derivatives. For instance, the treatment of this compound with certain reagents can be influenced by Lewis acids like ferric chloride (FeCl₃). smolecule.com While detailed procedures for the direct synthesis of this compound using this specific method are not extensively documented in the provided results, the use of Lewis acids in related benzothiazole syntheses is a known strategy. Research into Lewis acidic aminoboranes has also been conducted, exploring their synthesis and reactivity, which could have potential applications in heterocyclic synthesis. chemrxiv.org

One-Pot Synthetic Methods for Benzothiazole Ring Formation with Bromine Substitution

One-pot syntheses are highly desirable for their efficiency and reduced waste. Several one-pot methods for the synthesis of 2-aminobenzothiazoles have been developed. One such method involves the reaction of 4-substituted anilines with potassium thiocyanate in the presence of bromine. rjpbcs.com

Another efficient one-pot strategy utilizes a copper(I) catalyst in water for the synthesis of 2-aminobenzothiazoles from in situ generated 2-halothioureas. researchgate.net This method is particularly effective for (o-iodoaryl) thioureas, which are smoothly converted to the desired products in high yields. researchgate.net For bromo and chloro analogues, the addition of a base and a ligand is necessary. researchgate.net

Iron-catalyzed one-pot tandem reactions have also been reported for the synthesis of 2-aminobenzothiazoles. clockss.org For example, the reaction of 2-aminobenzenethiol and isothiocyanate catalyzed by Fe(NO₃)₃·9H₂O under ligand-free conditions in water provides a practical and efficient route. clockss.org

| Method | Key Reagents/Catalyst | Solvent | Key Features |

| Direct one-pot synthesis | 4-substituted anilines, KSCN, Bromine | Not specified | Direct conversion of anilines. rjpbcs.com |

| Copper-catalyzed synthesis | CuI | Water | Efficient for in situ generated 2-halothioureas. researchgate.net |

| Iron-catalyzed tandem reaction | Fe(NO₃)₃·9H₂O | Water | Ligand-free and environmentally friendly. clockss.org |

Solid-Phase Synthesis Protocols for 2-Aminobenzothiazoles

Solid-phase synthesis offers a powerful tool for the rapid construction of libraries of heterocyclic compounds, including 2-aminobenzothiazoles. nih.gov A traceless solid-supported protocol has been described, which employs a resin-bound acyl-isothiocyanate and a series of anilines. nih.govnih.gov The resulting N-acyl, N'-phenyl-thioureas undergo cyclization to generate the 2-aminobenzothiazole scaffold, which can be cleaved from the resin. nih.gov For the synthesis of this compound using this method, a yield of 70% has been reported. nih.gov

The development of solid-phase synthesis methods is significant for medicinal chemistry, as the 2-aminobenzothiazole scaffold is considered a "privileged" structure due to its presence in many biologically active compounds. nih.gov While solid-supported syntheses of benzothiazoles have been reported, specific adaptations were necessary for the synthesis of 2-aminobenzothiazoles. nih.gov

Derivatization Strategies via Functional Group Reactivity

The bromine atom at the 5-position of the benzothiazole ring is a versatile handle for introducing structural diversity. Its reactivity is central to two major classes of derivatization strategies: nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for modifying aryl halides. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring system. For this reaction to be efficient, the aromatic ring typically requires activation by electron-withdrawing groups. In this compound, the fused thiazole (B1198619) ring system acts as an electron-withdrawing group, which should, in principle, facilitate SNAr reactions at the C5 position. However, compared to the extensive documentation of cross-coupling reactions for this substrate, direct SNAr substitutions appear to be a less-reported strategy in the available scientific literature.

The direct displacement of the C5-bromine atom with an amine nucleophile represents a potential route to novel 5-amino-substituted 2-aminobenzothiazole derivatives. This transformation would typically be conducted under basic conditions to deprotonate the incoming amine, increasing its nucleophilicity. While this method is plausible, transition-metal-free SNAr aminations often require harsh conditions (high temperatures and pressures) or very strong activation of the aryl halide. For this compound, the activation provided by the benzothiazole core may not be sufficient for facile substitution with common amine nucleophiles under mild conditions. Consequently, transition metal-catalyzed methods, such as the Buchwald-Hartwig amination, are more frequently employed for the synthesis of such C-N coupled products.

Similarly, the introduction of a sulfur-based functional group at the C5 position via SNAr is a viable, though not widely documented, strategy for structural diversification. This thiolation reaction would involve the reaction of this compound with a thiol-containing nucleophile, such as an alkyl or aryl thiolate (e.g., sodium thiomethoxide or sodium thiophenoxide). The resulting 5-thioether derivatives could serve as important intermediates for further chemical modifications. As with amination, the efficiency of the reaction would depend on the reaction conditions and the nucleophilicity of the chosen thiol. The bromine atom on analogous heterocyclic systems, such as 5-bromo-N-methyl-1,3-thiazol-2-amine, has been noted to be replaceable by thiol nucleophiles.

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering highly efficient and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. For the derivatization of this compound, these reactions are particularly powerful, enabling the substitution of the bromine atom under relatively mild conditions with a broad range of functional groups.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. byjus.com This reaction has been successfully applied to this compound to introduce new aryl substituents at the C5 position. nih.gov

In a documented example, a resin-bound derivative of this compound was coupled with phenylboronic acid. nih.gov The reaction was performed using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base in a mixture of N,N-dimethylformamide (DMF) and water, with microwave irradiation to facilitate the reaction. nih.gov This transformation yielded the corresponding 2-amino-5-phenylbenzothiazole, demonstrating the utility of the Suzuki-Miyaura reaction for creating biaryl structures based on the 2-aminobenzothiazole scaffold. nih.gov

Table 1: Example of Suzuki-Miyaura Cross-Coupling with a this compound Derivative

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|---|

| Resin-bound this compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF / H₂O | 150 °C, 30 min (Microwave) | 2-Amino-5-phenylbenzothiazole | nih.gov |

Beyond C-C bond formation, palladium-catalyzed reactions are instrumental in forming C-N bonds. The Buchwald-Hartwig amination, in particular, has emerged as a premier method for the synthesis of aryl amines from aryl halides, largely supplanting harsher classical methods like SNAr. wikipedia.org This reaction has been effectively used to derivatize the this compound core. nih.gov

Research has shown that resin-bound this compound can be successfully coupled with various amines, such as morpholine (B109124) and piperazine. nih.gov These reactions are typically carried out using a palladium catalyst, a specialized phosphine (B1218219) ligand like XPhos to facilitate the catalytic cycle, and a strong, non-nucleophilic base such as sodium tert-butoxide. nih.gov The use of microwave heating significantly accelerates the reaction, allowing for the efficient synthesis of a library of 5-(amino)-substituted-2-aminobenzothiazole derivatives. nih.gov

Table 2: Examples of Buchwald-Hartwig Amination with a this compound Derivative

| Substrate | Amine Nucleophile | Catalyst System | Base | Solvent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Resin-bound this compound | Morpholine | Pd(PPh₃)₄ / XPhos | NaOtBu | DMF | 150 °C, 1 h (Microwave) | 5-(Morpholin-4-yl)-2-aminobenzothiazole derivative | 40% | nih.gov |

| Resin-bound this compound | N-Boc-piperazine | Pd(PPh₃)₄ / XPhos | NaOtBu | DMF | 150 °C, 1 h (Microwave) | 5-(4-Boc-piperazin-1-yl)-2-aminobenzothiazole derivative | 52% | nih.gov |

Reactions Involving the Amino Moiety

The exocyclic amino group of this compound is a key site for various chemical modifications, enabling the synthesis of a diverse range of derivatives. These reactions include acylation to form amides, condensation with carbonyl compounds to yield Schiff bases, and diazotization for further functionalization.

The amino group of this compound readily undergoes acylation with various acylating agents to form the corresponding N-acylaminobenzothiazole derivatives. This transformation is significant as N-acyl derivatives of related aminobenzothiazoles have shown notable biological activities. nih.gov

A common method for acylation involves the reaction of this compound with an acyl chloride or an acid anhydride (B1165640). For instance, acylation with chloroacetyl chloride can be achieved, and the resulting chloroacetamides can be used in subsequent reactions with various heterocyclic compounds. nih.gov Another approach involves the use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIEA (N,N-Diisopropylethylamine). googleapis.com

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide has been reported in excellent yield through the acylation of 2-amino-6-bromobenzothiazole (B93375), a positional isomer of the title compound. This suggests that similar high-yielding acylations can be expected for the 5-bromo isomer. The resulting amides can serve as intermediates for further synthetic modifications or as final products for biological evaluation. nih.govnih.gov

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product | Reference |

|---|---|---|

| Chloroacetyl chloride | N-(5-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide | nih.gov |

| Acetic anhydride | N-(5-bromobenzo[d]thiazol-2-yl)acetamide | nih.gov |

The primary amino group of this compound can react with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction is a fundamental transformation in organic synthesis, providing access to a wide array of derivatives with potential applications in medicinal chemistry and materials science. nih.gov

The formation of Schiff bases typically involves the reaction of the aminobenzothiazole with a carbonyl compound, often under acidic or basic catalysis, or with heating. mdpi.comresearchgate.net For example, the condensation of 2-aminobenzothiazoles with various aromatic aldehydes has been widely reported. mdpi.com These reactions are often straightforward and can be carried out under relatively mild conditions. The resulting Schiff bases can be isolated as stable compounds or used in situ for further transformations.

The imine functionality in the Schiff bases derived from this compound can participate in various subsequent reactions, including reductions to form secondary amines, cycloadditions, and complexation with metal ions.

Table 2: Examples of Schiff Base Formation

| Carbonyl Compound | Product Type | Reference |

|---|---|---|

| Aromatic aldehydes | 2-((Arylmethylene)amino)-5-bromobenzothiazole | mdpi.com |

The amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C). epo.org

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, most notably Sandmeyer-type reactions. wikipedia.orgvedantu.com In a Sandmeyer reaction, the diazonium group is replaced by a nucleophile, such as a halide (Cl⁻, Br⁻) or a cyanide (CN⁻), with the aid of a copper(I) salt catalyst. wikipedia.org This provides a powerful method for introducing a range of functional groups onto the benzothiazole ring system.

For instance, diazotization of this compound followed by treatment with a copper(I) halide would lead to the corresponding 2,5-dihalobenzothiazole. wikipedia.org Furthermore, the diazonium salt can be converted to an azide, which can then be used in cycloaddition reactions or other transformations. The diazotization of 2-amino-6-bromobenzothiazole has been described for the synthesis of azo dyes, indicating the feasibility of this reaction for the 5-bromo isomer as well.

Table 3: Diazotization and Subsequent Reactions

| Reagent Sequence | Product Type | Reference |

|---|---|---|

| 1. NaNO₂, H₂SO₄2. Coupling agent | Azo dye | |

| 1. NaNO₂, HBr2. CuBr | 2,5-Dibromobenzothiazole | wikipedia.org |

| 1. NaNO₂, HCl2. CuCN | 5-Bromo-2-cyanobenzothiazole | wikipedia.org |

Cyclization Reactions for Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, where the benzothiazole ring is annulated with another heterocyclic ring. These reactions often involve the participation of both the exocyclic amino group and the endocyclic nitrogen atom.

A powerful strategy for constructing fused heterocyclic systems from this compound involves a sequence of Knoevenagel condensation followed by a Michael addition and subsequent cyclization. scirp.orgscirp.org In this approach, an aldehyde is first condensed with an active methylene (B1212753) compound, such as a β-ketoester or malonate, in a Knoevenagel condensation to form an α,β-unsaturated intermediate.

The exocyclic amino group of this compound then acts as a Michael donor, adding to the electron-deficient double bond of the α,β-unsaturated compound. nih.gov This Michael addition is followed by an intramolecular cyclization, where the endocyclic nitrogen atom of the benzothiazole attacks a carbonyl or cyano group, leading to the formation of a new fused ring. This sequence allows for the one-pot synthesis of complex heterocyclic structures like pyrimido[2,1-b]benzothiazoles. scirp.orgscirp.org

Pyrimido[2,1-b]benzothiazoles are a class of fused heterocyclic compounds that have attracted significant interest due to their diverse biological activities. scirp.orgscirp.org Derivatives of this compound are excellent starting materials for the synthesis of these fused systems.

One common method involves the three-component reaction of this compound, an aldehyde, and a β-dicarbonyl compound such as a β-ketoester or β-diketone. scirp.orgsemanticscholar.org This reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound, followed by a Michael addition of the aminobenzothiazole and subsequent intramolecular cyclization and dehydration to afford the pyrimido[2,1-b]benzothiazole core. scirp.orgscirp.org These reactions can sometimes be performed in a one-pot fashion, offering an efficient route to these complex molecules. scirp.orgarkat-usa.org

The reaction conditions for these cyclizations can vary, with some methods employing catalysts while others proceed under solvent-free conditions with heating. scirp.org The versatility of this approach allows for the introduction of a wide range of substituents on the resulting pyrimido[2,1-b]benzothiazole ring system by varying the aldehyde and β-dicarbonyl components. thieme-connect.com

Table 4: Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives

| Reactants | Product Type | Reference |

|---|---|---|

| Aldehyde, β-ketoester | 4H-Pyrimido[2,1-b]benzothiazole | scirp.orgsemanticscholar.org |

| Aldehyde, β-diketone | 4H-Pyrimido[2,1-b]benzothiazole | scirp.org |

Formation of Benzo[d]imidazothiazole Structures

The synthesis of the benzo[d]imidazo[2,1-b]thiazole scaffold is a common transformation of 2-aminobenzothiazole derivatives. This is typically achieved through the Hantzsch thiazole synthesis, which involves the reaction of a thioamide (in this case, the 2-aminobenzothiazole acts as a cyclic thioamide) with an α-haloketone. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the thiazole ring, followed by an intramolecular cyclization and dehydration to form the fused tricyclic system.

In the case of this compound, the reaction with various α-haloketones is expected to yield 7-bromobenzo[d]imidazo[2,1-b]thiazole derivatives. The presence of the electron-withdrawing bromo group at the 5-position may influence the reaction rate but is not expected to alter the fundamental course of the reaction.

A general synthetic scheme involves the refluxing of this compound with a slight excess of the α-haloketone in a suitable solvent, such as ethanol (B145695) or isopropanol. The reaction can be performed with or without a catalyst, although microwave-assisted, catalyst-free conditions in green media have also been reported to be highly efficient for the synthesis of analogous compounds. nih.govnih.govresearchgate.net

The reaction of substituted 2-aminobenzothiazoles with various α-haloketones has been explored, demonstrating the versatility of this method. While specific examples starting from this compound are not extensively detailed in the reviewed literature, the tolerance of various substituents on both the benzothiazole and the α-haloketone components suggests a broad scope for this transformation.

| 2-Aminobenzothiazole Derivative | α-Haloketone | Product | Yield (%) | Reference |

| 2-Aminobenzothiazole | Phenacyl bromide | 2-Phenylbenzo[d]imidazo[2,1-b]thiazole | Excellent | nih.gov |

| 2-Amino-6-nitrobenzothiazole | 4-Bromophenacyl bromide | 7-Nitro-2-(4-bromophenyl)benzo[d]imidazo[2,1-b]thiazole | 92 | researchgate.net |

| 2-Aminobenzothiazole | 2-Bromo-1-(4-methoxyphenyl)ethanone | 2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole | Excellent | nih.gov |

| 2-Aminobenzothiazole | 2-Bromo-1-(4-nitrophenyl)ethanone | 2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole | Excellent | nih.gov |

| 2-Amino-6-methylbenzothiazole | Phenacyl bromide | 7-Methyl-2-phenylbenzo[d]imidazo[2,1-b]thiazole | - |

Advanced Characterization Methodologies in 2 Amino 5 Bromobenzothiazole Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of 2-amino-5-bromobenzothiazole, offering detailed insights into its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in defining the proton (¹H) and carbon (¹³C) framework of this compound.

In ¹H NMR studies using deuterated methanol (B129727) (MeOD) as a solvent, characteristic signals for this compound appear. A doublet of doublets is observed at δ 7.21 ppm, corresponding to the proton at the 6-position, showing coupling to the protons at positions 4 and 7. Additionally, a multiplet is seen between δ 7.51-7.53 ppm, which accounts for the remaining two aromatic protons. nih.gov In a different solvent, dimethyl sulfoxide (B87167) (DMSO-d₆), the aromatic protons appear as a multiplet in the range of δ 7.142-7.769 ppm. researchgate.net

¹³C NMR spectroscopy in MeOD provides further structural confirmation with signals at δ 117.4, 118.8, 120.4, 122.6, 128.4, 151.9, and 168.2 ppm. nih.gov These chemical shifts are indicative of the distinct carbon environments within the benzothiazole (B30560) ring system, including the carbon atoms bonded to bromine, nitrogen, and sulfur, as well as the unsubstituted carbons of the benzene (B151609) ring.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity / Assignment |

|---|---|---|---|

| ¹H | MeOD | 7.21 | dd, J = 1.8 and 8.3 Hz, 1H |

| ¹H | MeOD | 7.51-7.53 | m, 2H |

| ¹³C | MeOD | 117.4, 118.8, 120.4, 122.6, 128.4, 151.9, 168.2 | - |

Data sourced from a study on the solid-phase synthesis of 2-aminobenzothiazoles. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The FTIR spectrum reveals key absorption bands that confirm the molecular structure.

Significant peaks include those for the N-H stretching vibrations of the primary amine group, which typically appear as a pair of bands. For this compound, these are observed at approximately 3409 cm⁻¹ and 3270 cm⁻¹. nih.gov The C=N stretching vibration of the thiazole (B1198619) ring is evident around 1642 cm⁻¹. nih.gov Additionally, a strong absorption at 1529 cm⁻¹ is attributed to the N-H bending vibration. nih.gov The presence of the aromatic C-H bonds is also confirmed by their characteristic stretching and bending vibrations. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3409, 3270 | N-H Stretch | Primary Amine |

| 1642 | C=N Stretch | Thiazole Ring |

| 1529 | N-H Bend | Primary Amine |

Data compiled from research on solid-phase synthesis of 2-aminobenzothiazoles. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which further corroborates its structure. The nominal molecular weight of this compound is 229.10 g/mol . sigmaaldrich.compharmaffiliates.com

High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement. For the protonated molecule [M+H]⁺ of this compound, the calculated mass is 228.9435, with an experimental value found to be 228.9531. nih.gov This close correlation between the calculated and observed mass confirms the elemental composition of the compound. Fast Atom Bombardment (FAB) mass spectrometry has also been utilized, showing a molecular ion peak at m/z 230.16. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Ligand-Metal Complex Characterization

UV-Visible spectroscopy is used to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The absorption spectrum of 2-aminobenzothiazole (B30445) derivatives typically shows intense bands in the range of 300 nm to approximately 460 nm. mdpi.com Specifically, the maximum absorption for related squaraine dyes based on 2-aminobenzothiazole is around 345 nm. mdpi.com

When 2-amino-6-bromobenzothiazole (B93375), a closely related isomer, is used as a ligand to form silver nanoparticles, the resulting nanoconjugate displays a characteristic surface plasmon resonance (SPR) band with a maximum in the typical range of 380–480 nm. researchgate.net This technique is also valuable for characterizing the formation of metal complexes with the benzothiazole ligand.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This technique is crucial for verifying the empirical formula and assessing the purity of the synthesized compound. The theoretical elemental composition of this compound (C₇H₅BrN₂S) is a key benchmark for this analysis. sigmaaldrich.com The structures of synthesized 2-amino-substituted benzothiazoles are often established based on a combination of spectral data and elemental analysis. researchgate.net This method has been used to confirm the composition of various substituted benzothiazole derivatives. heteroletters.org

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography offers an unparalleled, detailed view of the three-dimensional arrangement of atoms in the solid state. This powerful technique provides precise bond lengths, bond angles, and intermolecular interactions.

A crystal structure of a complex containing this compound has been determined, revealing its binding mode within a protein. rcsb.org The compound was identified as a fragment that binds to TrmD, a tRNA-(N1G37) methyltransferase from Mycobacterium abscessus. The X-ray diffraction data for this complex were collected to a resolution of 1.55 Å. Such crystallographic studies are fundamental in fields like drug discovery for understanding how a molecule interacts with its biological target. nih.gov

Addressing Challenges in Spectroscopic Data Interpretation

The structural elucidation of this compound and its derivatives, while reliant on standard spectroscopic techniques, is not without its complexities. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data can present several challenges that require careful consideration and often the use of complementary analytical methods to resolve ambiguities.

A primary challenge in the spectroscopic analysis of benzothiazole derivatives is the potential for tautomerism. For instance, in related benzothiazolylacetonitrile azo dyes, studies have revealed the coexistence of different tautomeric forms, such as E-azo-enamine and E-hydrazone forms. diva-portal.org This phenomenon can lead to ambiguity in NMR spectra, as the molecule may exist in equilibrium between two or more forms in solution, each producing a distinct set of signals. diva-portal.orgresearchgate.net For this compound, while the amino form is generally predominant, the potential for imino tautomers under certain conditions or in different solvent environments must be considered, which would significantly alter the chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra.

Furthermore, the interpretation of NMR spectra can be complicated by the influence of substituents on the benzothiazole ring system. The electron-donating or withdrawing nature of substituents has a pronounced effect on the chemical shifts of both protons and carbons. diva-portal.org In the case of this compound, the interplay between the electron-donating amino group at the 2-position and the electron-withdrawing bromo group at the 5-position creates a complex electronic environment that influences the entire spectrum. Resolving closely spaced or overlapping signals in the aromatic region requires advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), to definitively assign proton and carbon signals.

Another layer of complexity arises from intermolecular interactions, particularly hydrogen bonding. The amino group of this compound can act as a hydrogen bond donor, leading to concentration-dependent chemical shifts in the ¹H NMR spectrum. In some benzothiazole derivatives, strong intramolecular hydrogen bonds have been observed to cause significant downfield shifts of the involved protons. researchgate.net

Conflicting spectroscopic data can also emerge from polymorphism or the effects of residual solvents from synthesis. To address these discrepancies, a multi-faceted analytical approach is essential. Cross-validation using several techniques is a robust strategy. For example, comparing experimentally obtained IR and NMR spectra with data generated from computational methods, such as Density Functional Theory (DFT) calculations, can help confirm structural assignments and resolve ambiguities. High-resolution mass spectrometry (HRMS) is invaluable for unequivocally confirming the molecular formula.

Manual interpretation of spectra, especially for complex molecules, is inherently labor-intensive and can be prone to error due to overlapping signals, impurities, or isomerization issues. arxiv.org The use of artificial intelligence (AI) and machine learning (ML) models is an emerging strategy to automate and improve the accuracy of spectral interpretation, moving from prediction to the generation of spectra for hypothetical structures. arxiv.org

Interactive Data Table: Representative Spectroscopic Data for a Related Benzothiazole

The following table provides an example of ¹H and ¹³C NMR data for the related compound, 2-amino-6-bromobenzothiazole, which illustrates the typical chemical shift regions for this class of molecules. mdpi.com

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity/Coupling Constant (J in Hz) | Assignment |

| ¹H-NMR | 7.80 | d, J = 1.8 | Ar-H |

| 7.67–7.42 | m | 2H-Ar | |

| 7.30 | s | 2H-NH₂ | |

| ¹³C-NMR | 167.0 | - | C=N (Thiazole) |

| 154.0 | - | Ar-C | |

| 129.78 | - | Ar-C | |

| 124.45 | - | Ar-C | |

| 123.58 | - | Ar-C | |

| 120.35 | - | Ar-C | |

| 119.86 | - | Ar-C |

Note: Data is for 2-amino-6-bromobenzothiazole in a CDCl₃ + CD₃OD solvent mixture. mdpi.com The specific shifts for this compound would differ due to the different bromine position.

Interactive Data Table: Common IR Absorption Frequencies for Functional Groups in Benzothiazole Derivatives

This table summarizes key IR absorption ranges relevant to the structural components of this compound and related compounds. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Amine (N-H) | N-H Stretch | 3500 - 3100 | Strong, somewhat broad |

| Amine (N-H) | N-H Bend | 1650 - 1540 | Variable |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable |

| Thiazole Ring | C=N Stretch | 1680 - 1530 | Variable |

| Carbon-Sulfur | C-S Stretch | ~1235 | Variable |

| Carbon-Bromine | C-Br Stretch | 680 - 515 | Strong |

By systematically applying these advanced methodologies and being cognizant of the inherent challenges, researchers can achieve accurate and unambiguous structural characterization of this compound.

Computational and Theoretical Investigations of 2 Amino 5 Bromobenzothiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules, offering a balance between accuracy and computational cost. For 2-amino-5-bromobenzothiazole and its derivatives, DFT calculations provide fundamental insights into its geometry, stability, and chemical behavior.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a minimum energy state is reached. For benzothiazole (B30560) derivatives, DFT studies confirm the planarity of the fused benzothiazole core. In a related compound, 5-Bromo-benzothiazole-2-carbaldehyde, calculations at the B3LYP/6-311++G(d,p) level yielded geometric parameters that were consistent with experimental X-ray diffraction data. The calculated C–Br bond length was found to be 1.88 Å, closely matching the experimental value of 1.89 Å, which validates the computational methodology. Such studies on the 2-amino-6-bromobenzothiazole (B93375) isomer also infer a planar-conjugated structure, which suggests a parallel adsorption configuration on surfaces. researchgate.net This optimization is a critical first step for further computational analysis, as the geometry dictates the molecule's electronic properties and how it interacts with other molecules.

The electronic properties of a molecule are key to understanding its reactivity and are often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept them. researchgate.netsemanticscholar.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netsemanticscholar.org A smaller energy gap suggests higher reactivity and greater polarizability. researchgate.net

In theoretical studies of related benzothiazole structures, the HOMO and LUMO are often distributed across the entire molecule, indicating that the whole structure can act as an active site for forming coordinate bonds. researchgate.net For instance, a study on 5-Bromo-benzothiazole-2-carbaldehyde found a HOMO-LUMO energy gap of 4.21 eV, with the HOMO localized on the bromine atom and thiazole (B1198619) ring and the LUMO on the aldehyde group. This separation facilitates intramolecular charge transfer. DFT calculations help elucidate these electronic characteristics, which are fundamental to predicting how this compound will behave in chemical reactions and biological systems. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Compound | 5-Bromo-benzothiazole-2-carbaldehyde | |

| HOMO Energy | -6.54 eV | |

| LUMO Energy | -2.33 eV | |

| HOMO-LUMO Gap | 4.21 eV |

By analyzing the electronic structure derived from DFT calculations, researchers can predict a molecule's reactivity and the selectivity of its reactions. The distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. For example, the electron-rich regions identified by the HOMO distribution are susceptible to attack by electrophiles, while the electron-deficient areas shown by the LUMO are targets for nucleophiles. This information is invaluable for designing synthetic pathways. In the development of novel antitumor agents, derivatives of this compound were synthesized via Suzuki-Miyaura cross-coupling reactions, a process whose efficiency can be understood and optimized through the electronic properties of the reactants. acs.org The selectivity of these compounds towards cancer cells versus normal cells was also evaluated, with some derivatives showing significantly higher selectivity. acs.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design, enabling scientists to model the interaction between a potential drug molecule and its biological target at the atomic level. This method is used to predict binding affinity and understand the structural basis of inhibitory activity. biointerfaceresearch.com

Molecular docking simulations have been instrumental in identifying and optimizing inhibitors based on the 2-aminobenzothiazole (B30445) scaffold. nih.gov In a study targeting microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in inflammation, derivatives of this compound were docked into the enzyme's active site. nih.govacs.org The simulations revealed how these molecules bind within the catalytic groove of the protein. acs.org The 2-aminobenzothiazole core is often involved in crucial interactions, such as forming hydrogen bonds with specific amino acid residues of the target protein, which contributes to its inhibitory activity. nih.gov For example, in the pursuit of p56lck inhibitors for cancer treatment, docking studies of benzothiazole derivatives helped identify binding patterns at the ATP binding site of the kinase. biointerfaceresearch.com Similarly, when investigating DNA gyrase inhibitors, a crystal structure of a lead compound bound to its target provided clear evidence of its binding mode, validating the docking predictions. diva-portal.orgacs.org

| Scaffold | Target | Docking Score Cutoff | Number of Potential Inhibitors Identified | Reference |

|---|---|---|---|---|

| 2-amino-5-bromobenzothiazoles | mPGES-1 | -7.0 kcal/mol | 190 | nih.govacs.org |

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. A study targeting the mPGES-1 enzyme utilized a virtual screening workflow to assess thousands of molecules derived from the this compound scaffold. nih.govacs.org Initially, a combinatorial library of approximately 180,120 molecules was created in silico. nih.govacs.org After filtering for pharmacokinetic properties, around 30,000 molecules were advanced to the virtual screening stage. nih.govacs.org By applying a docking score cutoff, this number was narrowed down to 190 potential inhibitors for further computational analysis, from which the most promising candidates were selected for chemical synthesis and biological testing. nih.govacs.org This hierarchical approach allows for the efficient exploration of vast chemical space to identify novel lead compounds for drug development. acs.org

Molecular Dynamics Simulations for Adsorption Mechanisms

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can reveal detailed information about how a molecule like this compound interacts with and adsorbs onto a surface. This is particularly relevant in fields such as corrosion inhibition, where the molecule's ability to form a protective layer on a metal surface is crucial.

While direct MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on its isomer, 2-amino-6-bromobenzothiazole (ABBT), which has been investigated as a corrosion inhibitor for copper in acidic environments. researchgate.net

In a typical MD simulation for this purpose, a model system is constructed consisting of a metal surface (e.g., a copper slab) and a solution containing the inhibitor molecules and the corrosive medium (e.g., sulfuric acid and water). The interactions between all atoms are described by a force field. The simulation then calculates the trajectories of the atoms over a period of time, allowing researchers to observe the adsorption process.

The simulations for the related compound, 2-amino-6-bromobenzothiazole, have shown that the molecule adsorbs onto the copper surface. researchgate.net This adsorption is facilitated by the heteroatoms (nitrogen and sulfur) in the benzothiazole ring and the amino group, which can share electrons with the metal's d-orbitals. The bromine atom can also influence the electronic distribution of the molecule, further enhancing its interaction with the surface. The result is the formation of a protective film that shields the metal from the corrosive environment. researchgate.net The effectiveness of this film can be quantified by parameters such as the inhibition efficiency, which has been observed to be quite high for ABBT. researchgate.net

Table 1: Inhibition Efficiency of 2-Amino-6-bromobenzothiazole (ABBT) on Copper

| Concentration of ABBT (mM) | Inhibition Efficiency (%) |

| 0.1 | 85.2 |

| 0.3 | 89.8 |

| 0.5 | 92.1 |

| 1.0 | 94.6 |

Data derived from a study on the corrosion inhibition of copper by 2-amino-6-bromobenzothiazole in 0.5 M H₂SO₄ solution. researchgate.net

These simulations provide a microscopic view of the adsorption process that is difficult to obtain through experimental methods alone. They can help in understanding the orientation of the adsorbed molecules and the nature of the bonds formed with the surface.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or a specific property. nih.gov These models are widely used in medicinal chemistry and toxicology to predict the activity of new or untested compounds, thereby saving time and resources in the drug discovery and development process. nih.gov

For a compound like this compound, QSAR models could be developed to predict various activities, such as its potential as an antimicrobial, anticancer, or anticonvulsant agent, given that the benzothiazole scaffold is known to be a versatile pharmacophore. researchgate.nettandfonline.com

A QSAR study involves several key steps:

Data Collection: A dataset of compounds with known activities is compiled. For instance, a series of benzothiazole derivatives and their measured inhibitory concentrations against a particular enzyme would be gathered.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

While specific QSAR models for this compound are not readily found in the literature, we can infer its potential contributions to such models based on the known activities of related compounds. For example, the presence of the bromine atom at the 5-position would significantly influence descriptors related to hydrophobicity (logP) and electronic properties (Hammett constants), which are often crucial in QSAR equations.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors | Description |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Describes the basic composition of the molecule. |

| Topological | Wiener Index, Kier & Hall Indices | Describes the connectivity of atoms in the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Describes the 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic properties of the molecule. |

By developing QSAR models, researchers can perform virtual screening of large compound libraries to identify other benzothiazole derivatives that might have even better activity profiles. This predictive capability makes QSAR a valuable tool in the rational design of new and more effective molecules for a wide range of applications. nih.gov

Biological Activities and Mechanistic Pathways of 2 Amino 5 Bromobenzothiazole and Its Derivatives

Anticancer Activity Research

Derivatives of 2-Amino-5-bromobenzothiazole have been the focus of extensive research, revealing their potential to combat cancer through various mechanisms of action. nih.govnih.gov These compounds have shown efficacy against a range of cancer cell lines, often by targeting specific enzymes and signaling pathways crucial for tumor growth and survival. tandfonline.comtandfonline.com

Inhibition of Tumor-Associated Carbonic Anhydrases

Certain derivatives of this compound have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. nih.gov These enzymes are involved in regulating pH in the tumor microenvironment, contributing to tumor growth and metastasis. tandfonline.com By inhibiting these CAs, benzothiazole (B30560) derivatives can disrupt the physiological pH balance of cancer cells, potentially leading to reduced proliferation and survival. tandfonline.com Research has shown that sulfonamide derivatives of benzothiazoles can act as potent inhibitors of these tumor-associated CAs. unifi.it

Modulation of Cell Cycle Progression (e.g., G1-phase arrest, G2/M phase arrest)

A significant mechanism through which this compound derivatives exert their anticancer effects is by inducing cell cycle arrest, thereby halting the proliferation of cancer cells. nih.govacs.org

G1-phase arrest: Some derivatives have been shown to cause an arrest in the G1 phase of the cell cycle. For instance, a novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, compound 45, was found to induce G1-phase arrest in A549 lung cancer cells in a concentration-dependent manner. nih.gov Similarly, other aminobenzothiazole derivatives have demonstrated the ability to induce a G0/G1 arrest in A549 cancer cells. nih.gov

G2/M phase arrest: Other derivatives have been reported to induce cell cycle arrest at the G2/M checkpoint. For example, a 2-aminobenzothiazole (B30445) analogue, compound 12, was observed to cause G2/M phase arrest. nih.gov In some cases, an initial G0/G1 arrest can be followed by a G2/M arrest at higher concentrations or longer incubation times. acs.orgnih.gov

Table 1: Examples of this compound Derivatives and their Effects on Cell Cycle Progression

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Reference |

| Compound 45 | A549 | G1-phase arrest | nih.gov |

| Compound 12 | - | G2/M phase arrest | nih.gov |

| Compound 3 | A549 | G0/G1 arrest, followed by G2/M arrest | acs.orgnih.gov |

| Compound 13 | A549 | G0/G1 arrest | acs.orgnih.gov |

Induction of Apoptosis and Disruption of Mitochondrial Membrane Potential

Inducing programmed cell death, or apoptosis, is a key strategy in cancer therapy. Several derivatives of this compound have demonstrated the ability to trigger apoptosis in cancer cells. nih.gov This is often accompanied by the disruption of the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway. nih.gov

For example, compound 45, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, was shown to significantly increase the percentage of apoptotic cells and alter the mitochondrial membrane potential in A549 lung cancer cells. nih.gov Other 2-aminobenzothiazole derivatives have also been reported to promote apoptosis and cause mitochondrial membrane depolarization in various cancer cell lines. nih.gov

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling Pathways (e.g., ALK/PI3K/AKT, EGFR, VEGFR-2)

Receptor tyrosine kinases (RTKs) are crucial mediators of cell signaling that, when dysregulated, can drive cancer progression. nih.govgoogle.com Derivatives of this compound have been designed to inhibit various RTKs and their downstream signaling pathways.

ALK/PI3K/AKT Pathway: Compound 45 was found to inhibit the anaplastic lymphoma kinase (ALK) and the downstream PI3K/AKT signaling pathway in A549 cells. nih.gov

EGFR Pathway: Several 2-aminobenzothiazole derivatives have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR). nih.gov

VEGFR-2 Pathway: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels that supply tumors. nih.gov Numerous 2-aminobenzothiazole derivatives have been synthesized and identified as potent inhibitors of VEGFR-2, thereby exhibiting anti-angiogenic potential. nih.govtandfonline.com

Modulation of Serine/Threonine Kinases (e.g., Aurora A kinase, CDK2)

In addition to RTKs, serine/threonine kinases are also critical regulators of cell division and are attractive targets for cancer therapy. google.comfrontiersin.org

Aurora A Kinase: Some quinazolinone derivatives have been designed as selective inhibitors of Aurora A kinase, a key mitotic regulator. nih.govacs.org The lead compound 16h, from which compound 45 was developed, was a potent Aurora A kinase inhibitor that induced G2/M phase arrest and apoptosis. nih.govacs.org

CDK2: Cyclin-dependent kinase 2 (CDK2) is another important serine/threonine kinase involved in cell cycle progression. While direct inhibition of CDK2 by this compound derivatives is a subject of ongoing research, the modulation of cell cycle checkpoints by these compounds suggests an indirect influence on CDK activity.

Inhibition of PI3Kα Kinase

The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently activated signaling pathways in human cancers, with the PI3Kα isoform (encoded by the PIK3CA gene) being commonly mutated. nih.govthe-innovation.org The 2-aminobenzothiazole scaffold has been utilized to develop potent inhibitors of PI3Kα. nih.gov One such derivative, compound 54, was identified as a highly potent PI3Kα inhibitor and demonstrated significant growth-inhibitory activity against MCF-7 breast cancer cells. nih.gov The development of PI3Kα inhibitors based on the benzothiazole structure is an active area of research aimed at creating more selective and effective anticancer agents. nih.gov

Influence on Spheroid Formation in 3D Cell Culture Models

Three-dimensional (3D) cell culture models, such as spheroids, are increasingly recognized for their ability to mimic the in vivo environment of tumors more accurately than traditional 2D cell cultures. nih.govmdpi.comthermofisher.comfacellitate.com These models are valuable for assessing the efficacy of potential anticancer drugs. nih.govmdpi.com

A derivative of 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one, compound 45 , has demonstrated significant inhibitory effects on spheroid formation in a 3D cell culture model of A549 lung cancer cells. nih.gov This suggests that compound 45 has the potential to interfere with tumor growth and organization. nih.gov The study involved treating pre-formed tumor microspheres with the compound and observing the inhibition of spheroid growth. nih.gov

Identified Molecular Targets (e.g., Topoisomerases, HSP90, mPGES-1, SCD, hCA IX/XII)

Derivatives of 2-aminobenzothiazole have been investigated for their interaction with various molecular targets implicated in cancer and other diseases. nih.gov These targets include enzymes and proteins crucial for cell proliferation, inflammation, and survival.

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1): Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2 (PGE2), which is involved in inflammation and cancer. nih.govacs.org A series of aminobenzothiazole derivatives were developed and tested for their ability to inhibit mPGES-1. nih.gov In these studies, this compound was used as a scaffold (scaffold B) in the synthesis of potential inhibitors. nih.govacs.org While several compounds from a related scaffold (scaffold A, derived from 2-amino-6-bromobenzothiazole) showed promising inhibitory activity, the derivatives carrying the (hydroxymethyl)phenyl residue at position 5 of the benzothiazole scaffold (derived from this compound) exhibited lower potency. nih.govacs.org For instance, compounds 7-10 , all derived from the 5-bromo scaffold, had a residual mPGES-1 activity higher than 30% at a 10 μM concentration. nih.govacs.org

Other Identified Molecular Targets: Research has highlighted that 2-aminobenzothiazole derivatives can target a range of other proteins involved in cancer progression, including:

Topoisomerases: Enzymes that regulate the topology of DNA and are critical for cell replication. nih.gov

Heat Shock Protein 90 (HSP90): A chaperone protein that assists in the folding and stabilization of many proteins required for tumor cell growth. nih.gov

Stearoyl-CoA Desaturase (SCD): An enzyme involved in fatty acid metabolism, which is often dysregulated in cancer. nih.gov

Human Carbonic Anhydrase (hCA) IX and XII: Isoforms of carbonic anhydrase that are overexpressed in many tumors and contribute to the acidic tumor microenvironment. nih.govnih.gov

Antimicrobial Activity Investigations

The 2-aminobenzothiazole core is a recurring motif in compounds with antimicrobial properties. mdpi.comnih.gov Derivatives have been synthesized and evaluated for their efficacy against a spectrum of bacterial and fungal pathogens. mdpi.comnih.govnih.govresearchgate.netmdpi.comnih.govresearchgate.net

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been explored against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govresearchgate.netmdpi.comnih.govresearchgate.netnih.gov

Several studies have reported the activity of 2-aminobenzothiazole derivatives against Gram-positive bacteria.

Staphylococcus aureus : An N,N-disubstituted 2-aminobenzothiazole, compound 1 , was identified as a potent inhibitor of S. aureus, including methicillin-resistant S. aureus (MRSA) strains. nih.gov This suggests a potential novel mechanism of action. nih.gov Other benzothiazole derivatives have also shown activity against S. aureus. nih.govmdpi.com For example, diarylurea analogues of triclocarban (B27905) bearing a benzothiazole nucleus, compounds 2bF and 2eC , exhibited higher activity against S. aureus than triclocarban itself. mdpi.com Some Schiff base derivatives of benzothiazole have also demonstrated good antibacterial activity against S. aureus. rjpbcs.com However, some N-(6-arylbenzo[d]thiazole-2-acetamide derivatives showed non-significant activity against this bacterium. mdpi.com

Enterococcus faecalis : A diarylurea derivative, compound 2bB , was found to be significantly more active than triclocarban against E. faecalis, a bacterium often implicated in nosocomial infections. mdpi.com A 2-azidobenzothiazole (B1659620) derivative, compound 2d , also showed significant antibacterial potential against E. faecalis with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. frontiersin.org

Bacillus cereus : Benzothiazole-clubbed isatin (B1672199) derivatives have shown activity against Bacillus cereus. nih.gov A benzothiazolopyridine derivative also displayed good growth inhibition against B. cereus. ajol.info

| Compound/Derivative Class | Gram-Positive Strain | Key Finding | Citation |

|---|---|---|---|

| N,N-disubstituted 2-aminobenzothiazole (Compound 1) | Staphylococcus aureus (including MRSA) | Potent inhibitor, suggesting a novel mechanism. | nih.gov |

| Diarylurea analogues (Compounds 2bF, 2eC) | Staphylococcus aureus | More active than triclocarban (MIC of 8 µg/mL). | mdpi.com |

| Diarylurea analogue (Compound 2bB) | Enterococcus faecalis | Much more active than triclocarban. | mdpi.com |

| 2-Azidobenzothiazole (Compound 2d) | Enterococcus faecalis | Significant potential with an MIC of 8 μg/mL. | frontiersin.org |

| Benzothiazolopyridine derivative | Bacillus cereus | Displayed good growth inhibition. | ajol.info |

The efficacy of 2-aminobenzothiazole derivatives against Gram-negative bacteria appears to be more variable.

Escherichia coli : Some benzothiazole derivatives have shown very good activity against E. coli. mdpi.com Certain bromo benzothiazole derivatives have also exhibited some activity. researchgate.net Benzothiazole-clubbed isatin derivatives demonstrated better antibacterial activity against Gram-negative strains like E. coli than against Gram-positive ones, with one compound showing excellent activity (MIC = 3.1 μg/ml), surpassing the reference drug ciprofloxacin. nih.gov However, the potent anti-staphylococcal compound 1 (N,N-disubstituted 2-aminobenzothiazole) was inactive against E. coli. nih.gov Similarly, many other synthesized derivatives showed low to no activity against this bacterium. researchgate.net

Pseudomonas aeruginosa : The aforementioned potent anti-staphylococcal compound 1 also failed to show activity against P. aeruginosa. nih.gov However, some benzothiazole-clubbed isatin derivatives have shown excellent activity against P. aeruginosa (MIC = 6.2 μg/ml), outperforming ciprofloxacin. nih.gov The development of quorum-sensing inhibitors targeting this pathogen is an active area of research. d-nb.info

Klebsiella pneumoniae : Certain derivatives have been tested against K. pneumoniae, with some showing activity. researchgate.netfrontiersin.org

| Compound/Derivative Class | Gram-Negative Strain | Key Finding | Citation |

|---|---|---|---|

| N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives | Escherichia coli | Displayed very good activity. | mdpi.com |

| Benzothiazole-clubbed isatin derivatives | Escherichia coli | Excellent activity (MIC = 3.1 μg/ml), better than ciprofloxacin. | nih.gov |

| Benzothiazole-clubbed isatin derivatives | Pseudomonas aeruginosa | Excellent activity (MIC = 6.2 μg/ml), better than ciprofloxacin. | nih.gov |

| N,N-disubstituted 2-aminobenzothiazole (Compound 1) | Escherichia coli, Pseudomonas aeruginosa | Inactive (MIC > 100 μM). | nih.gov |

Researchers are investigating the specific molecular targets of these antibacterial compounds to understand their mechanisms of action.

DNA Gyrase/Topoisomerase IV: Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that represent validated antibacterial targets. nih.govmdpi.com Novel benzothiazole-based compounds have been designed as potential dual inhibitors of these enzymes. nih.gov Certain derivatives were found to inhibit both DNA gyrase and topoisomerase IV at low micromolar concentrations. nih.gov Further optimization of a benzothiazole scaffold led to compounds with potent activity against the DNA gyrase of Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov

Dihydroorotase: This enzyme is involved in pyrimidine (B1678525) biosynthesis and has been identified as a potential target for benzothiazole derivatives. nih.gov

Anti-Biofilm Potential and Studies

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antimicrobial agents. The benzothiazole scaffold has emerged as a promising framework for the development of compounds that can inhibit or disrupt these resilient bacterial communities.

Derivatives of 2-aminobenzothiazole have been shown to possess significant anti-biofilm capabilities. For instance, certain 2-azidobenzothiazoles can markedly inhibit biofilm formation in pathogenic bacteria at concentrations below their minimum inhibitory concentration (MIC). nih.govdntb.gov.ua One study highlighted a specific derivative, compound 2d, which demonstrated potent activity against biofilms of Enterococcus faecalis and Staphylococcus aureus. nih.gov

The mechanism of action for this anti-biofilm activity is an area of active research. Some benzothiazole derivatives are believed to interfere with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. plos.orgbiorxiv.orgplos.orgnih.govbiorxiv.org By disrupting these signaling pathways, the compounds can prevent the bacteria from establishing a mature biofilm structure. plos.orgbiorxiv.orgplos.orgnih.govbiorxiv.org Another identified mechanism involves the inhibition of the Gac/Rsm two-component system in bacteria like Pseudomonas aeruginosa. This regulatory system controls the expression of virulence factors and is crucial for biofilm development. A novel benzothiazole derivative, SN12, was found to inhibit this system, leading to a significant reduction in biofilm formation at nanomolar concentrations without suppressing bacterial growth itself. nih.gov

Furthermore, the introduction of specific chemical groups, such as 1,2,3,5-tetrazine, to the benzothiazole structure can create new functionalities that disrupt bacterial biofilms. plos.orgplos.orgnih.gov Studies on tetrazine-based benzothiazoles showed they could prevent biofilm formation in several bacteria, with inhibition percentages often exceeding 50%. plos.orgplos.org

Antifungal Efficacy

Derivatives of 2-aminobenzothiazole have demonstrated considerable efficacy against a range of pathogenic fungi, positioning them as a scaffold of interest for the development of new antifungal agents.

Activity against Fungal Strains (e.g., Candida albicans, Candida tropicalis, Aspergillus niger, Candida glabrata)

Research has confirmed the antifungal properties of 2-aminobenzothiazole derivatives against several clinically relevant fungal species. The activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Against Candida albicans , a common cause of fungal infections, various benzothiazole derivatives have shown potent activity. In one study, a series of 6-substituted 2-aminobenzothiazole derivatives were synthesized, with some compounds showing MIC values as low as 4-8 µg/mL. core.ac.uk Another study on 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities, reported a compound with an MIC of 8 µg/mL against C. albicans. nih.gov Benzothiazole derivatives have also been shown to inhibit the dimorphic transition of C. albicans, a key virulence factor. semanticscholar.org

Candida tropicalis has also been a target for these compounds. A study on 6-substituted 2-aminobenzothiazole derivatives found one compound to be particularly active, matching the MIC value of the reference drug fluconazole (B54011) at 4 mg/mL. core.ac.uk

The mold Aspergillus niger is another fungus against which benzothiazole derivatives have been tested. Synthesized derivatives of 2-amino-5-chlorobenzothiazole (B1265905) showed measurable activity against A. niger. In a separate study, a 1,3,4-thiadiazole derivative of benzothiazole exhibited an MIC of 64 µg/mL against this fungus. nih.gov Other evaluations have also confirmed moderate antifungal activity of various benzothiazole compounds against A. niger, with MIC values ranging from 25 to 200 µg/mL. semanticscholar.orgresearchgate.net

Candida glabrata , a species known for its increasing resistance to common antifungal drugs, is a significant target. brieflands.com Novel thiosemicarbazone derivatives have shown high potency against C. glabrata, with MIC values ranging from ≤0.0156 to 2 µg/mL. nih.gov Specifically, compounds 5j and 5r were effective against 15 different strains of C. glabrata, with MICs between 0.0625 and 4 µg/mL, outperforming fluconazole in many cases. nih.gov Similarly, derivatives of 2-amino-5-chlorobenzothiazole have demonstrated good activity against C. glabrata.

The following table summarizes the antifungal activity of selected benzothiazole derivatives against these fungal strains.

| Fungal Strain | Derivative Type | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | 6-Substituted 2-Aminobenzothiazole | 4 - 8 | core.ac.uk |

| Candida albicans | 2-Amino Substituted Benzothiazole | 6.25 | researchgate.net |

| Candida albicans | 2-Substituted 1,3,4-Thiadiazole | 8 | nih.gov |

| Candida tropicalis | 6-Substituted 2-Aminobenzothiazole | 4 - 8 | core.ac.uk |

| Aspergillus niger | 2-Substituted Benzothiazole | 25 - 200 | semanticscholar.orgresearchgate.net |

| Aspergillus niger | 2-Substituted 1,3,4-Thiadiazole | 64 | nih.gov |

| Candida glabrata | Novel Thiosemicarbazones | ≤0.0156 - 4 | nih.gov |

| Candida glabrata | 2-Amino-5-chlorobenzothiazole Derivative | Good Activity (Qualitative) |

Anti-inflammatory Properties